N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
The compound N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a hybrid molecule featuring three critical structural motifs:
- A 6-chloroindole moiety, which is linked via an ethyl group to the propanamide backbone.
- A 4-oxo-1,2,3-benzotriazin-3(4H)-yl group, which is conjugated to the propanamide chain.
- A propanamide linker that integrates these two heterocyclic systems.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural components align with known bioactive molecules. The propanamide backbone is a common feature in drug-like molecules due to its metabolic stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2/c21-15-6-5-14-7-10-25(18(14)13-15)12-9-22-19(27)8-11-26-20(28)16-3-1-2-4-17(16)23-24-26/h1-7,10,13H,8-9,11-12H2,(H,22,27) |
InChI Key |
JLEPZFAYSWINQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a benzotriazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine group of the indole derivative and the carboxylic acid group of the benzotriazine derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The benzotriazine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the benzotriazine ring may yield amine derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The benzotriazine ring can interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Indole-Containing Compounds
The 6-chloroindole moiety in the target compound is structurally similar to 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17 in ), which also contains a chloro-substituted indole core. Key differences include:
- Substituent Positioning : Compound 17 has a pyrazole ring and sulfonamide group, whereas the target compound uses a propanamide linker.
- Biological Relevance : Indole-pyrazole hybrids like Compound 17 are often explored for anti-inflammatory or kinase-inhibitory activity, suggesting the target compound’s indole group may confer similar bioactivity .
Benzotriazinone-Containing Compounds
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is present in organophosphate insecticides such as Azinphos ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]ester) . Comparisons include:
- Functionalization: Azinphos ethyl uses the benzotriazinone group as a leaving group in its phosphate ester structure, whereas the target compound incorporates it into an amide framework.
- Applications: Benzotriazinones in agrochemicals act as acetylcholinesterase inhibitors, but their role in the target compound (likely non-pesticidal due to the amide linkage) remains speculative without further data .
Propanamide Derivatives
The propanamide backbone is shared with 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () and N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide (). Key contrasts include:
- Heterocyclic Partners: The target compound pairs propanamide with indole and benzotriazinone, while ’s compound uses an oxazolone group.
Structural and Functional Comparison Table
Key Research Findings and Gaps
Structural Uniqueness: The target compound’s fusion of indole, benzotriazinone, and propanamide is novel compared to analogs, which typically feature only one or two of these groups .
Synthetic Feasibility: Phase-transfer catalysis (as in ) could be adapted for its synthesis, but the benzotriazinone’s reactivity might require optimization .
Functional Potential: While benzotriazinones in pesticides (e.g., Azinphos) are toxic, their incorporation into an amide structure may reduce toxicity and enhance drug compatibility .
Data Limitations: No direct evidence on the target compound’s physicochemical properties (e.g., solubility, stability) or bioactivity exists in the provided materials, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, and how can yield optimization be achieved?
- Methodology : The compound’s synthesis likely involves coupling reactions between indole and benzotriazine moieties. For example, indole derivatives with chlorinated substituents (e.g., 6-chloroindole) can be alkylated with ethylenediamine analogs, followed by amidation with benzotriazinone-containing carboxylic acids. Low yields in similar syntheses (e.g., 6–17% in indole-acetamide derivatives) suggest the need for optimization via microwave-assisted reactions or solvent selection (e.g., DMF/DCM mixtures) to enhance reaction efficiency . Controlled copolymerization techniques, as described for polycationic reagents, may also improve stepwise coupling .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the indole’s substitution pattern (e.g., 6-chloro position) and benzotriazinone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, particularly for detecting halogenated byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially for benzotriazinone’s planar conformation. SHELX software is widely used for refinement .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Solubility screening in polar (DMSO, aqueous buffers) and non-polar solvents (THF, chloroform) identifies optimal conditions for biological testing. Stability under physiological pH (e.g., PBS at 7.4) and thermal gravimetric analysis (TGA) assess degradation risks. For indole derivatives, fluorescence quenching in aqueous media may indicate aggregation .
Advanced Research Questions
Q. What structural features of this compound influence its potential as a Bcl-2/Mcl-1 inhibitor, and how can structure-activity relationships (SAR) be systematically explored?
- Methodology :
- Substituent Analysis : Compare the 6-chloroindole’s hydrophobic interactions with similar compounds (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to map binding pockets in anti-apoptotic proteins .
- Bioisosteric Replacement : Replace the benzotriazinone group with 1,2,4-thiadiazin or pyrimidinone moieties to assess potency changes. Computational docking (e.g., AutoDock Vina) predicts binding affinities .
- In vitro Validation : Use mitochondrial membrane depolarization assays (JC-1 staining) to quantify apoptosis induction in cancer cell lines .
Q. How can crystallographic data resolve contradictions in reported bioactivity between similar indole-benzotriazinone derivatives?
- Methodology :
- Crystal Structure Analysis : Compare hydrogen-bonding networks (e.g., benzotriazinone’s keto-enol tautomerism) to explain variations in cellular uptake or target engagement. SHELXL refinement can identify conformational flexibility .
- Pharmacophore Mapping : Overlay active/inactive analogs to pinpoint critical interactions (e.g., indole’s chloro group vs. nitro substituents) .
Q. What experimental design considerations are critical for studying this compound’s interaction with DNA or enzymes?
- Methodology :
- Spectroscopic Titration : Monitor UV-Vis or fluorescence changes during DNA binding (e.g., ethidium bromide displacement) to calculate binding constants .
- Enzyme Inhibition Assays : Use kinetic assays (e.g., NADH oxidation for oxidoreductases) with IC determination. Control for non-specific effects via thermal shift assays (TSA) .
- Molecular Dynamics (MD) : Simulate binding pathways to identify transient interactions missed in static models .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity data across different cell lines or assay conditions?
- Methodology :
- Normalization to Positive Controls : Use staurosporine (apoptosis inducer) or ABT-199 (Bcl-2 inhibitor) to calibrate assay sensitivity .
- Multi-Omics Integration : Correlate transcriptomic data (e.g., Bcl-2 family expression) with compound sensitivity to identify resistance mechanisms .
Q. What statistical approaches are recommended for analyzing dose-response and synergy studies?
- Methodology :
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism to calculate EC and Hill coefficients.
- Synergy Scoring : Apply the Chou-Talalay method (Combination Index) to evaluate interactions with standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
